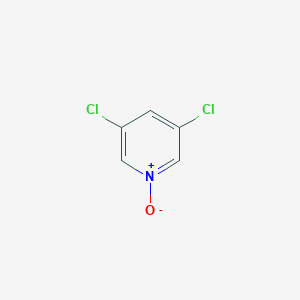

3,5-Dichloropyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODXBOIDZPQDBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298508 | |

| Record name | 3,5-Dichloropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15177-57-8 | |

| Record name | 15177-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichloropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloropyridin-1-ium-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dichloropyridine 1-oxide: A Technical Guide to Synthesis and Characterization

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3,5-Dichloropyridine 1-oxide is a key halogenated heterocyclic building block utilized in medicinal chemistry and advanced chemical synthesis.[1] Its value stems from the electron-deficient pyridine ring and the activated N-oxide group, which enhance its reactivity for nucleophilic aromatic substitution (SNAr), making it a crucial precursor for complex pyridine derivatives.[1] This document provides a comprehensive technical overview of its synthesis, purification, and detailed spectroscopic characterization.

Synthesis Pathway

The most prevalent and direct method for synthesizing this compound is the N-oxidation of its precursor, 3,5-Dichloropyridine.[1] This transformation is typically achieved using strong oxidizing agents such as peracids or hydrogen peroxide in an acidic medium.[1]

Experimental Protocols & Data

The selection of the oxidizing agent and reaction conditions is critical for maximizing the yield and purity of the final product.[1] Methods using meta-chloroperbenzoic acid (m-CPBA) are reported to achieve yields as high as 96.4%, while oxidation with hydrogen peroxide in acetic acid is also a common and effective approach.[1]

Table 1: Summary of Synthesis Conditions and Yields

| Oxidizing Agent | Solvent(s) | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |

|---|---|---|---|---|---|

| m-CPBA | Dichloromethane | Not Specified | Not Specified | 96.4 | [1] |

| Hydrogen Peroxide (30%) | Acetic Acid | 70 | Not Specified | Not Specified | [1] |

| Peracetic Acid (40%)* | Acetic Acid, Chloroform | 50 | 24 | 71 | [2][3] |

Data for the analogous synthesis of 3,5-difluoropyridine-N-oxide.

This method is highly efficient for the N-oxidation of pyridines.[1]

-

Dissolution: Dissolve 3,5-Dichloropyridine in a suitable solvent, such as dichloromethane.

-

Reaction: Cool the solution in an ice bath and add meta-chloroperbenzoic acid (m-CPBA) portion-wise while maintaining the temperature.

-

Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium metabisulfite) to destroy excess peroxide. Neutralize the mixture with a base like sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]

This method utilizes readily available and environmentally safer reagents.[1]

-

Reaction Setup: In a round-bottom flask, combine 3,5-Dichloropyridine with glacial acetic acid.

-

Oxidation: Slowly add 30% aqueous hydrogen peroxide to the mixture.

-

Heating: Heat the reaction mixture to a controlled temperature of 70°C and maintain for several hours, monitoring by TLC.[1]

-

Workup: Cool the mixture to room temperature and carefully neutralize with a chilled, dilute solution of sodium hydroxide. Destroy any remaining peroxides by adding a small amount of sodium metabisulfite.[2][3]

-

Extraction: Extract the product into a suitable organic solvent like dichloromethane.

-

Purification: Dry the combined organic extracts over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the crude product, which can be recrystallized.[2][3]

Purification and Experimental Workflow

Purification is essential to isolate this compound from unreacted starting material and byproducts. Column chromatography using silica gel is a widely used and effective method.[1] For derivatives, eluent systems such as ethyl acetate in hexanes or dichloromethane/methanol have been successfully employed.[1]

Characterization Data

The structure and purity of this compound are confirmed through various analytical techniques.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 15177-57-8 | [2][4][5] |

| Molecular Formula | C₅H₃Cl₂NO | [4][5] |

| Molecular Weight | 163.99 g/mol | [4][5] |

| Melting Point | 110-113 °C | [2][3] |

| Appearance | White solid |[6] |

Due to the C2v symmetry of the molecule, the NMR spectra are simplified. The pyridine ring has three distinct proton environments (H-2/H-6, H-4) and three unique carbon environments (C-2/C-6, C-3/C-5, C-4).[1] The N-oxide group deshields the alpha protons (H-2, H-6) and shields the gamma proton (H-4) compared to the parent pyridine.[1]

Table 3: Predicted ¹H NMR Spectral Data

| Position | Multiplicity | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H-2, H-6 | Singlet | ~8.1 - 8.3 | Chemically equivalent protons alpha to the N-oxide.[1] |

| H-4 | Singlet | ~7.2 - 7.4 | Proton gamma to the N-oxide.[1] |

Table 4: Predicted ¹³C NMR Spectral Data

| Position | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C-2, C-6 | ~139 - 141 | Carbons adjacent to the nitrogen.[1] |

| C-3, C-5 | Not specified | Carbons bearing chlorine atoms. |

| C-4 | ~124 - 126 | Carbon at the para position to the nitrogen.[1] |

The key diagnostic feature in the IR spectrum is the strong absorption band corresponding to the N-O stretching vibration, which is highly characteristic of pyridine N-oxides.[1]

Table 5: Key IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-O Stretch | 1000 - 2000 | Strong, Characteristic[4] |

| C-Cl Stretch | Not specified | - |

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

Table 6: High-Resolution Mass Spectrometry Data

| Ion Formula | Calculated Monoisotopic Mass | Analysis Type |

|---|---|---|

| [C₅H₃Cl₂NO]+ | 162.9642 | HRMS |

Note: The calculated mass confirms the molecular formula. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4).[1]

References

- 1. This compound | High Purity [benchchem.com]

- 2. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 | 15177-57-8 [chemicalbook.com]

- 3. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 3,5-Dichloropyridine N-oxide | 15177-57-8 | QAA17757 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Physical and Chemical Properties of 3,5-Dichloropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridine 1-oxide is a halogenated heterocyclic compound of significant interest in medicinal chemistry and advanced chemical synthesis. Its dual functionality, stemming from an electron-deficient pyridine ring and an activated N-oxide moiety, renders it a versatile precursor for the synthesis of complex, disubstituted pyridine derivatives that are otherwise difficult to obtain.[1] This technical guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols, and reactivity, serving as a vital resource for professionals in research and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental for its handling, storage, and application in various synthetic procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃Cl₂NO | [1][2][3][4] |

| Molecular Weight | 163.99 g/mol | [1][2][3][4] |

| CAS Number | 15177-57-8 | [1][2][3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 110-113 °C | [1][5][6] |

| Boiling Point (Predicted) | 344.2±22.0 °C | [6] |

| Density (Predicted) | 1.47±0.1 g/cm³ | [6] |

| Flash Point | 110 °C | [3] |

| Solubility | Soluble in organic solvents. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | The spectrum is simplified due to the molecule's C2v symmetry. It is expected to show two singlets corresponding to the aromatic protons. The protons at the C-2 and C-6 positions are chemically equivalent and deshielded, appearing at a lower field. The proton at the C-4 position is shifted to a higher field.[1] |

| IR Spectroscopy | The most characteristic and strong absorption is the N-O stretching vibration, which provides clear evidence of the N-oxide functionality. The C-Cl stretching vibrations are also key diagnostic peaks.[1] |

| Mass Spectrometry | The mass spectrum exhibits a distinctive isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4 with relative intensities of approximately 100:65:10, confirming the presence of two chlorine atoms. A common fragmentation pathway is the loss of an oxygen atom ([M-16]⁺).[1] |

Experimental Protocols

Synthesis of this compound

A prevalent method for the synthesis of this compound is the direct oxidation of 3,5-Dichloropyridine.

Method 1: Oxidation with Hydrogen Peroxide

-

Reactants: 3,5-Dichloropyridine, 30% aqueous hydrogen peroxide, acetic acid.

-

Procedure: 3,5-Dichloropyridine is dissolved in acetic acid. 30% aqueous hydrogen peroxide is added to the solution. The reaction mixture is heated to and maintained at a controlled temperature of 70°C.[1] The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC). Upon completion, the reaction mixture is cooled and neutralized.

-

Work-up: The mixture is neutralized by the addition of a dilute base, such as sodium hydroxide. Any remaining peroxides can be quenched by the addition of sodium metabisulfite.[5][6] The product is then extracted into an organic solvent like dichloromethane (DCM). The organic layer is dried over a drying agent (e.g., MgSO₄) and the solvent is removed under reduced pressure to yield the crude product.[5][6]

Method 2: Oxidation with m-Chloroperbenzoic acid (m-CPBA)

-

Reactants: 3,5-Dichloropyridine, m-Chloroperbenzoic acid (m-CPBA), dichloromethane (DCM).

-

Procedure: 3,5-Dichloropyridine is dissolved in dichloromethane. m-CPBA is added portion-wise to the solution, and the reaction is stirred at a temperature between 20-50°C.[1] This method has been reported to achieve a high yield of 96.4%.[1]

-

Work-up: Similar to Method 1, the reaction mixture is washed with a basic solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid. The organic layer is then dried and the solvent evaporated.

Purification

-

Recrystallization: This is a common and effective technique for purifying the solid product. A suitable solvent system, such as a mixture of dichloromethane and petroleum ether (1:1 ratio), can be used.[1][5][6] The crude product is dissolved in the minimum amount of hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

-

Column Chromatography: For higher purity or separation from closely related impurities, column chromatography on silica gel is employed. The choice of eluent is critical for effective separation. A common mobile phase is a mixture of ethyl acetate and hexanes.[1]

Chemical Reactivity and Applications

The presence of the N-oxide group and two chlorine atoms significantly influences the chemical reactivity of the pyridine ring, making this compound a valuable intermediate in organic synthesis.

-

Nucleophilic Aromatic Substitution (SNAr): The N-oxide group activates the pyridine ring, particularly at the C-2, C-4, and C-6 positions, towards nucleophilic attack.[1] This enhanced reactivity allows for the introduction of various functional groups, which is a key feature in the synthesis of complex molecules.

-

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms at the C-3 and C-5 positions serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[1]

-

1,3-Dipolar Cycloaddition Reactions: The N-oxide moiety can act as a 1,3-dipole, reacting with dipolarophiles to construct five-membered rings. This leads to the formation of fused heterocyclic systems, which are common motifs in biologically active molecules.[1]

-

Applications in Drug Development: The 3,5-dichloropyridine scaffold is a privileged structure in medicinal chemistry.[7] Its derivatives have been investigated for a range of biological activities, including as dopamine D4 receptor antagonists and in the development of drugs targeting various other diseases.[1]

Logical Workflow for Synthesis and Functionalization

The following diagram illustrates the general workflow from the starting material, 3,5-Dichloropyridine, to the synthesis of this compound and its subsequent functionalization, highlighting its role as a versatile building block.

Caption: Synthetic pathway and key reactions of this compound.

References

- 1. This compound | High Purity [benchchem.com]

- 2. CAS 15177-57-8: 3 5-DICHLOROPYRIDINE 1-OXIDE 98 [cymitquimica.com]

- 3. 3,5-Dichloropyridine N-oxide | 15177-57-8 | QAA17757 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 | 15177-57-8 [chemicalbook.com]

- 6. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. benchchem.com [benchchem.com]

3,5-Dichloropyridine 1-oxide CAS number and structure

An In-depth Technical Guide to 3,5-Dichloropyridine 1-oxide

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile and valuable building block in advanced chemical synthesis and medicinal chemistry.[1] Its significance for researchers, particularly in drug development, stems from the dual functionality of its electron-deficient pyridine ring and the activated N-oxide moiety. This structure enhances its reactivity towards nucleophilic aromatic substitution (SNAr), making it a preferred precursor for synthesizing complex, disubstituted pyridine derivatives that are otherwise difficult to obtain.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, analytical characterization, and applications.

Compound Identification and Properties

The fundamental identification and physicochemical properties of this compound are summarized below.

| Identifier/Property | Value |

| CAS Number | 15177-57-8[1][2][3][4][5] |

| Molecular Formula | C₅H₃Cl₂NO[1][4][5] |

| Molecular Weight | 163.99 g/mol [1][4][5] |

| Appearance | Colorless to pale yellow liquid or solid[6] |

| Melting Point | 110-113 °C[2][7] |

| Boiling Point | 344.2 °C at 760 mmHg (Predicted)[4][7] |

| Density | 1.47 g/cm³ (Predicted)[4][7] |

| InChI Key | RODXBOIDZPQDBH-UHFFFAOYSA-N[1] |

| Storage Temperature | Room temperature[2][7] |

Chemical Structure:

The structure of this compound consists of a pyridine ring chlorinated at the 3 and 5 positions, with an oxygen atom coordinated to the nitrogen atom.

Caption: Chemical connectivity of this compound.

Synthesis and Experimental Protocols

The most common and efficient method for preparing this compound is the direct oxidation of its precursor, 3,5-Dichloropyridine.[1] The selection of the oxidizing agent and reaction conditions is critical for achieving high yield and purity.[1]

Caption: General workflow for the synthesis of this compound.

Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid

This method utilizes a readily available and environmentally benign oxidizing agent. The acidic medium activates the hydrogen peroxide, facilitating the N-oxidation.[1]

| Step | Procedure |

| 1. Reactant Charging | Treat 3,5-Dichloropyridine with 30% aqueous hydrogen peroxide in glacial acetic acid.[1] |

| 2. Reaction | Heat the mixture at a controlled temperature of 70-80 °C with constant stirring.[1][8] The reaction progress should be monitored (e.g., by TLC or GC). |

| 3. Work-up | After completion, cool the reaction mixture. Carefully neutralize the excess acid with a suitable base (e.g., dilute sodium hydroxide) in an ice bath.[2][7] |

| 4. Quenching | Destroy any remaining peroxides by adding a reducing agent, such as sodium metabisulfite.[2][7] |

| 5. Extraction | Extract the product into an organic solvent like dichloromethane (DCM).[2] |

| 6. Purification | Dry the organic layer (e.g., over MgSO₄), filter, and evaporate the solvent under reduced pressure. The resulting solid can be further purified by recrystallization.[2][7] |

Protocol 2: Oxidation with m-CPBA

This protocol often results in higher yields compared to the hydrogen peroxide method.

| Step | Procedure |

| 1. Reactant Charging | Dissolve 3,5-Dichloropyridine in a suitable solvent, such as dichloromethane (DCM).[1] |

| 2. Reaction | Add meta-chloroperbenzoic acid (m-CPBA) portion-wise to the solution while stirring, typically at room temperature. An exothermic reaction may occur, requiring cooling. |

| 3. Work-up | After the reaction is complete, wash the mixture with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts. |

| 4. Extraction | Separate the organic layer. The aqueous layer may be back-extracted with the solvent to maximize recovery. |

| 5. Purification | Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the product. A reported yield for this method is as high as 96.4%.[1] |

Spectroscopic and Analytical Data

Structural elucidation of this compound is primarily achieved through NMR spectroscopy and mass spectrometry. The molecule's C2v symmetry simplifies its NMR spectra.[1]

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show two distinct signals. Protons at the C-2 and C-6 positions (alpha to the N-oxide) are chemically equivalent and appear as one singlet. The proton at the C-4 position (gamma to the N-oxide) appears as a separate singlet. The N-oxide group deshields the alpha protons (lower field) and shields the gamma proton (higher field) compared to the parent pyridine.[1] |

| ¹³C NMR | Three unique carbon signals are expected, corresponding to the C-2/C-6, C-3/C-5, and C-4 positions.[1] |

| Mass Spectrometry (EI) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (approximate M:M+2:M+4 ratio of 100:65:10). A common and significant fragmentation is the loss of an oxygen atom ([M-16]⁺), resulting in the radical cation of 3,5-dichloropyridine.[1] |

Applications in Research and Drug Development

The unique electronic properties of this compound make it a valuable intermediate in medicinal chemistry. The parent scaffold, 3,5-dichloropyridine, is a key component in developing novel drugs.[1][9]

References

- 1. This compound | High Purity [benchchem.com]

- 2. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 | 15177-57-8 [chemicalbook.com]

- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 4. lookchem.com [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. CAS 15177-57-8: 3 5-DICHLOROPYRIDINE 1-OXIDE 98 [cymitquimica.com]

- 7. 3 5-DICHLOROPYRIDINE 1-OXIDE 98 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 3,5-Dichloropyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridine 1-oxide is a key heterocyclic building block in medicinal chemistry and drug development. Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing chlorine atoms and the N-oxide functionality, make it a valuable intermediate for the synthesis of a diverse range of pharmaceutical compounds.[1] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supplemented with comprehensive experimental protocols.

Molecular Structure and Spectroscopic Overview

The structure of this compound possesses a C2v symmetry axis, which simplifies its NMR spectra. The N-oxide group significantly influences the electron distribution within the pyridine ring, impacting the chemical shifts of the aromatic protons and carbons.[1] Vibrational spectroscopy (IR) provides characteristic frequencies for the N-O bond, while mass spectrometry reveals the molecular weight and fragmentation patterns influenced by the chlorine isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and purity of this compound. Due to the molecule's symmetry, the ¹H NMR spectrum is expected to show two distinct signals, and the ¹³C NMR spectrum is expected to show three signals.[1]

¹H NMR Data

The N-oxide group generally leads to a deshielding of the α-protons (H-2 and H-6) and a shielding of the γ-proton (H-4) compared to the parent pyridine. The two chlorine atoms at positions 3 and 5 will further influence the chemical shifts.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 | ~8.1 - 8.3 | Singlet |

| H-4 | ~7.2 - 7.4 | Singlet |

Note: The predicted values are based on theoretical calculations and comparison with similar compounds. Actual experimental values may vary depending on the solvent and concentration.[1]

¹³C NMR Data

The carbon atoms C-2/C-6, C-3/C-5, and C-4 are chemically equivalent, respectively, resulting in three distinct signals in the ¹³C NMR spectrum.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | ~139 - 141 |

| C-3, C-5 | ~128 - 130 |

| C-4 | ~124 - 126 |

Note: The predicted values are based on theoretical calculations and comparison with similar compounds. Actual experimental values may vary depending on the solvent and concentration.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic N-O stretching vibration, which is a strong indicator of the N-oxide functionality.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1250 - 1300 | N-O stretch | Strong |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium |

| ~1600 - 1450 | C=C and C=N ring stretching | Medium to Strong |

| ~850 - 750 | C-Cl stretch | Strong |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid-state KBr pellet vs. solution).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The presence of two chlorine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS) Data

| Ion Formula | Calculated Monoisotopic Mass (m/z) |

| [C₅H₃³⁵Cl₂NO]⁺ | 162.9646 |

| [C₅H₃³⁵Cl³⁷ClNO]⁺ | 164.9617 |

| [C₅H₃³⁷Cl₂NO]⁺ | 166.9587 |

The relative intensities of these isotopic peaks (approximately 9:6:1) are a definitive indicator of the presence of two chlorine atoms.

Expected Fragmentation Pattern

Under electron ionization (EI), a common fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom ([M-16]⁺).[1]

| Fragment | Description |

| [M-O]⁺ | Loss of the oxygen atom from the N-oxide. |

| [M-Cl]⁺ | Loss of a chlorine atom. |

| [M-O-Cl]⁺ | Subsequent loss of a chlorine atom after the loss of oxygen. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol (Solid Sample - KBr Pellet)

-

Sample Preparation:

-

Thoroughly dry both the this compound sample and spectroscopic grade Potassium Bromide (KBr).

-

Grind 1-2 mg of the sample with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[2]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, data is collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe. Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

-

Ionization:

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound. Accurate interpretation of NMR, IR, and MS data is essential for confirming the structure, assessing the purity, and understanding the reactivity of this important synthetic intermediate. The provided experimental guidelines will aid in obtaining high-quality, reproducible spectroscopic data, thereby facilitating its effective use in drug discovery and development endeavors.

References

An In-depth Technical Guide on the Reactivity of 3,5-Dichloropyridine 1-oxide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridine 1-oxide is a highly versatile and reactive heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. The presence of two electron-withdrawing chlorine atoms in conjunction with the N-oxide functionality significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This heightened reactivity makes it a valuable precursor for the synthesis of a diverse array of substituted pyridine derivatives, many of which are key intermediates in the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alkoxides, and thiols. It details the underlying reaction mechanisms, summarizes key quantitative data, and provides established experimental protocols to facilitate its application in research and drug development.

Core Concepts: Electronic Effects and Reactivity

The reactivity of the pyridine ring in this compound is governed by the interplay of inductive and resonance effects of the substituents. The nitrogen atom of the pyridine ring is inherently electron-withdrawing, creating a degree of electron deficiency in the ring. The two chlorine atoms at the 3 and 5 positions further enhance this effect through their strong inductive electron-withdrawing nature.

The N-oxide group plays a dual role. Through resonance, it can donate electron density to the C2, C4, and C6 positions of the ring. However, its primary influence in the context of nucleophilic attack is its strong inductive electron-withdrawing effect, which further depletes the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. Consequently, the positions ortho (C2, C6) and para (C4) to the N-oxide are the most electrophilic and, therefore, the most favorable sites for nucleophilic substitution.

Reactions with Nitrogen Nucleophiles (Amination)

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, and this compound serves as an excellent substrate for such transformations. The reaction with various primary and secondary amines proceeds via a nucleophilic aromatic substitution mechanism.

Quantitative Data

While specific kinetic data for the reaction of this compound with a wide range of amines is not extensively documented in readily available literature, the synthesis of 4-amino-3,5-dichloropyridine 1-oxide provides a key example of amination. One reported multi-step synthesis from 3,5-dichloropyridine involves N-oxidation, followed by nitration and subsequent amination, resulting in a modest overall yield of 20.4%.[1] A more efficient route starts from 4-aminopyridine, which is first chlorinated and then N-oxidized to yield the target compound.[2] In one instance of this latter approach, the N-oxidation of 4-amino-3,5-dichloropyridine with hydrogen peroxide yielded the N-oxide with a purity of 99% after purification.[1]

| Nucleophile | Product | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Ammonia (indirectly via nitration) | 4-Amino-3,5-dichloropyridine 1-oxide | Multi-step: N-oxidation, nitration, amination | 20.4 (overall) | - | [1] |

| - | 4-Amino-3,5-dichloropyridine 1-oxide | N-oxidation of 4-amino-3,5-dichloropyridine with H₂O₂ | - | 99 | [1] |

Experimental Protocol: Synthesis of 4-Amino-3,5-dichloropyridine 1-oxide from 4-Amino-3,5-dichloropyridine

This protocol details the N-oxidation of 4-amino-3,5-dichloropyridine.

Materials:

-

4-amino-3,5-dichloropyridine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (e.g., 27.5% solution)

-

Sodium Hydroxide solution (10%)

-

Methanol (for purification)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

pH meter or pH paper

Procedure: [1]

-

To a suitable reaction flask, add 4-amino-3,5-dichloropyridine (20 gm) and glacial acetic acid.

-

With stirring, add hydrogen peroxide (243 gm of 27.5% solution) to the mixture.

-

Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.

-

After the reaction is complete, cool the mixture to 5°C.

-

Adjust the pH of the cooled mixture to 4.0 - 4.2 using a 10% sodium hydroxide solution.

-

Filter the resulting precipitate, wash it with chilled water, and dry to obtain the crude product.

-

The crude 4-amino-3,5-dichloropyridine-N-oxide can be further purified by recrystallization from methanol to yield a product with 99% purity.

Logical Workflow for Amination:

Caption: General workflow for the amination of this compound.

Reactions with Oxygen Nucleophiles (Alkoxylation)

The reaction of this compound with alkoxides, such as sodium methoxide or ethoxide, leads to the formation of alkoxy-substituted pyridine N-oxides. These reactions are typically carried out in the corresponding alcohol as the solvent.

Quantitative Data

Experimental Protocol: General Procedure for Methoxylation

This protocol provides a general guideline for the methoxylation of this compound. Optimization of reaction time and temperature may be necessary.

Materials:

-

This compound

-

Sodium methoxide

-

Anhydrous methanol

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound in anhydrous methanol.

-

Add sodium methoxide (typically 1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Reactions with Sulfur Nucleophiles

The reaction of this compound with sulfur nucleophiles, such as thiols in the presence of a base or sodium sulfide, provides access to thioether and thiol-substituted pyridine N-oxides. These sulfur-containing heterocycles are of interest in medicinal chemistry due to their unique biological activities.

Mechanistic Considerations and Reactivity Trends

Studies on analogous systems, such as 3,6-dichloropyridazine 1-oxide, have shown that sulfur nucleophiles can exhibit different regioselectivity compared to oxygen and nitrogen nucleophiles. For instance, the reaction of 3,6-dichloropyridazine 1-oxide with sodium sulfide, thiourea, and phenylmethanethiol all resulted in substitution at the 6-position.[3] This suggests that the nature of the nucleophile can play a significant role in determining the site of attack on the chlorinated N-oxide ring.

Experimental Protocol: General Procedure for Reaction with Thiophenol

This protocol outlines a general procedure for the reaction of this compound with a thiol, using thiophenol as an example.

Materials:

-

This compound

-

Thiophenol

-

A suitable base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic organic base)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, round-bottomed flask under an inert atmosphere, add the anhydrous solvent and the base.

-

Cool the mixture to 0°C and slowly add thiophenol (1.0 to 1.2 equivalents). Stir for a short period to allow for the formation of the thiolate.

-

Add a solution of this compound in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reaction Mechanisms: A Deeper Dive

The reactions of this compound with nucleophiles predominantly follow the SNAr mechanism. This is a two-step process:

-

Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbon atoms (typically C2, C4, or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the N-oxide group, which contributes to its stability.

-

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a chloride ion as the leaving group.

The overall rate of the SNAr reaction is influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the nature of the solvent.

Reaction Pathway Diagram:

Caption: The two-step SNAr mechanism for the reaction of this compound.

Recent computational studies on SNAr reactions of other substituted pyridines have provided deeper insights into the transition states and activation barriers, confirming the favorability of this pathway.[4][5]

Role in Drug Development and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively reported, its derivatives are crucial components of many biologically active molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to interact with a wide range of biological targets.[6][7]

For instance, substituted pyridines are integral to the structure of kinase inhibitors, which target signaling pathways involved in cell proliferation and survival, making them key in cancer therapy.[7][8] Additionally, pyridine-containing compounds have been developed as anti-inflammatory, antibacterial, and antiviral agents.[9] The synthetic accessibility of diverse functional groups on the pyridine ring, facilitated by reactive intermediates like this compound, allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships in drug discovery programs.

Logical Relationship in Drug Discovery:

Caption: The role of this compound in the drug discovery process.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis and medicinal chemistry. Its enhanced reactivity towards nucleophilic aromatic substitution provides a reliable platform for the introduction of a wide range of functional groups, particularly amines, alkoxides, and thiols. Understanding the principles of its reactivity, supported by the experimental protocols provided in this guide, will empower researchers, scientists, and drug development professionals to effectively utilize this valuable intermediate in the creation of novel and complex molecules with potential therapeutic applications. Further exploration into the quantitative aspects of its reactivity and the biological activities of its derivatives will undoubtedly continue to expand its importance in the field.

References

- 1. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]

- 2. benchchem.com [benchchem.com]

- 3. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

electronic structure and resonance of 3,5-Dichloropyridine 1-oxide

An In-depth Technical Guide to the Electronic Structure and Resonance of 3,5-Dichloropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic structure, resonance, and key chemical properties of this compound. As a halogenated heterocyclic N-oxide, this compound serves as a versatile building block in medicinal chemistry and advanced chemical synthesis. Its reactivity is governed by the interplay between the inductive effects of the chlorine substituents and the resonance effects of the N-oxide moiety. This document consolidates theoretical predictions, spectroscopic data, and established experimental protocols to serve as a foundational resource for professionals in drug development and chemical research. All quantitative data is summarized in tables for clarity, and key processes are visualized using logical diagrams.

Electronic Structure and Molecular Geometry

The electronic structure of this compound is characterized by a complex interplay of inductive and resonance effects. The molecule possesses C₂ᵥ symmetry, which simplifies its spectroscopic profile.[1] The highly electronegative N-oxide group and the two chlorine atoms significantly influence the electron distribution within the pyridine ring.

-

Inductive Effect: The chlorine atoms and the N-oxide group exert a strong electron-withdrawing inductive effect (-I), which decreases the overall electron density of the aromatic ring.

-

Resonance Effect: The N-oxide group donates electron density into the ring via resonance (+R effect), particularly increasing the electron density at the C-2, C-4, and C-6 positions.[1] This is countered by the weaker resonance effect of the chlorine atoms.

This dual influence makes the ring electron-deficient, enhancing its reactivity towards nucleophilic aromatic substitution (SₙAr) reactions, a key feature for its application in synthesis.[1]

While specific experimental crystallographic data for this compound is not widely available in the literature, its geometric parameters can be reliably predicted using computational methods such as Density Functional Theory (DFT).[1][2] The table below presents theoretically derived data for the parent compound, 3,5-Dichloropyridine, which serves as a structural analogue.

Table 1: Calculated Ground State Properties of 3,5-Dichloropyridine (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| Total Energy | -1068.7 Hartree |

| Dipole Moment | 2.15 Debye |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Data is based on computational models for the precursor 3,5-Dichloropyridine as a proxy.[2]

Resonance and Electron Distribution

Resonance is critical to understanding the reactivity of this compound. The N-oxide group allows for delocalization of the nitrogen's lone pair and the N-O bond's pi electrons, creating several contributing resonance structures. These structures show a separation of charge, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen and the C-2, C-4, and C-6 carbons of the ring.

References

An In-depth Technical Guide to the Thermodynamic Properties of 3,5-Dichloropyridine 1-oxide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3,5-Dichloropyridine 1-oxide. Due to a notable absence of experimentally determined thermodynamic data in the current scientific literature, this document focuses on collating its known physicochemical properties and presenting the established experimental and computational methodologies that are essential for the determination of its thermodynamic parameters. This guide serves as a foundational resource, offering detailed protocols for bomb calorimetry, Differential Scanning Calorimetry (DSC), and the Knudsen effusion method, alongside a workflow for computational estimation via Density Functional Theory (DFT). The aim is to equip researchers with the necessary information to conduct future experimental investigations and computational studies to fill the existing data gap for this important chemical intermediate.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and advanced chemical synthesis. The presence of the N-oxide functional group and chlorine substituents on the pyridine ring imparts unique electronic properties, making it a versatile building block for the synthesis of more complex substituted pyridine derivatives. An understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, is critical for optimizing reaction conditions, ensuring process safety, and predicting the stability and reactivity of the compound.

Despite its utility, a thorough review of scientific databases and literature reveals a lack of experimentally determined thermodynamic data for this compound. This guide addresses this gap by providing a detailed framework for the future determination of these crucial parameters. It outlines the standard experimental techniques and computational methods that are applied to characterize such compounds.

Physicochemical Properties

While thermodynamic data is scarce, fundamental physicochemical properties for this compound have been reported. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂NO | [1] |

| Molecular Weight | 163.99 g/mol | [1][2] |

| Melting Point | 110-113 °C | [3][4] |

| CAS Number | 15177-57-8 | [1][2] |

| Appearance | Solid |

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies that would be employed to determine the key thermodynamic properties of this compound.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is most commonly derived from the experimentally determined enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Protocol:

-

Sample Preparation: A sample of this compound (approximately 1 g) is accurately weighed and pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a crucible within the calorimeter's bomb. A known length of fuse wire (e.g., nickel-chromium) is positioned to make contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and purged with a small amount of pure oxygen to remove atmospheric nitrogen, which could form nitric acid and affect the results. It is then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium while the water is stirred continuously.

-

Ignition and Data Acquisition: The initial temperature of the water is recorded precisely for several minutes to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals as it rises, and for a period after it has peaked to establish the final temperature.

-

Analysis and Calculation: The total heat released (q_total) is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system (C_cal), which is found by combusting a standard substance like benzoic acid. Corrections are made for the heat released by the combustion of the fuse wire. The enthalpy of combustion is then calculated, and using Hess's Law with the known standard enthalpies of formation for CO₂(g), H₂O(l), and HCl(aq), the standard enthalpy of formation of this compound is determined.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemistry of 3,5-Dichloropyridine 1-oxide

Introduction

This compound is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its chemical architecture, featuring an electron-deficient pyridine ring activated by an N-oxide moiety, makes it a versatile building block for constructing complex molecular frameworks. The presence of two chlorine atoms at the 3 and 5 positions provides strategic points for functionalization, enabling the synthesis of a diverse range of substituted pyridine derivatives that are often difficult to access through other synthetic routes. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its utility in drug discovery and agrochemical development.

Synthesis of this compound

The primary and most common method for preparing this compound is the direct oxidation of its precursor, 3,5-Dichloropyridine. This transformation is typically achieved using peracids or hydrogen peroxide in an acidic medium. The N-oxidation process involves the nucleophilic attack of the pyridine nitrogen on an electrophilic oxygen source.

Common Oxidation Methods

Two prevalent methods for the N-oxidation of 3,5-Dichloropyridine are:

-

Hydrogen Peroxide in Acetic Acid: This method is cost-effective and environmentally benign. Acetic acid acts as both a solvent and a catalyst, activating the hydrogen peroxide to facilitate the formation of the N-oxide.

-

meta-Chloroperbenzoic Acid (m-CPBA): This reagent is highly efficient and often provides high yields of the desired product. The reaction is typically carried out in a chlorinated solvent like dichloromethane.

Data Presentation: Synthesis of this compound

| Starting Material | Oxidizing Agent | Solvent(s) | Temperature | Yield (%) |

| 3,5-Dichloropyridine | 30% aq. H₂O₂ | Acetic Acid | 70°C | High (not specified)[1] |

| 3,5-Dichloropyridine | m-CPBA | Dichloromethane | Not specified | 96.4[1] |

| 3,5-Dichloropyridine | Peracetic Acid | Not specified | Not specified | High (not specified) |

| 3,5-Difluoropyridine | Peracetic Acid | Acetic Acid / Chloroform | 50°C | 71[1] |

Experimental Protocol: Synthesis using Hydrogen Peroxide

This protocol is adapted from a documented laboratory-scale synthesis.[1]

Materials:

-

3,5-Dichloropyridine

-

30% Aqueous Hydrogen Peroxide (H₂O₂)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (aq. solution, saturated)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-Dichloropyridine (1.0 eq.) in glacial acetic acid.

-

Addition of Oxidant: To the stirred solution, slowly add 30% aqueous hydrogen peroxide (1.5 - 2.0 eq.).

-

Heating: Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.

Mandatory Visualization: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Physical and Spectroscopic Properties

This compound is typically a colorless to pale yellow solid at room temperature. Its physical and chemical identifiers are summarized below.

Data Presentation: Physical and Chemical Properties

| Property | Value |

| CAS Number | 15177-57-8[1] |

| Molecular Formula | C₅H₃Cl₂NO[1] |

| Molecular Weight | 163.99 g/mol [1] |

| Melting Point | 110-113 °C |

| Appearance | Colorless to pale yellow solid |

| InChI Key | RODXBOIDZPQDBH-UHFFFAOYSA-N[1] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the C2v symmetry of the molecule, the NMR spectra are relatively simple.

-

¹H NMR: The spectrum is expected to show two signals. The protons at the C-2 and C-6 positions (alpha to the N-oxide) are chemically equivalent and typically appear as a singlet at a lower field (deshielded). The proton at the C-4 position (gamma to the N-oxide) appears as a separate singlet at a higher field.[1] The N-oxide group increases electron density at the C-2, C-4, and C-6 positions via resonance while also exerting an inductive electron-withdrawing effect.[1]

-

¹³C NMR: The spectrum should display three distinct signals corresponding to the three unique carbon environments: C-2/C-6, C-3/C-5, and C-4.[1]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula.[1] The mass spectrum exhibits a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a ratio of approximately 100:65:10 for the M, M+2, and M+4 peaks.[1] A common fragmentation pathway is the loss of an oxygen atom ([M-16]⁺), resulting in the radical cation of 3,5-dichloropyridine.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic vibrational frequencies for the aromatic C-H and C-N bonds, as well as a strong N-O stretching band.

Chemical Reactivity and Key Reactions

The chemistry of this compound is dominated by its enhanced reactivity towards nucleophiles, a direct consequence of the electronic effects of the N-oxide group and the chlorine substituents.

Nucleophilic Aromatic Substitution (SNAr)

The N-oxide group is a strong resonance-donating group, which increases the electron density at the ortho (C-2, C-6) and para (C-4) positions. This activation, combined with the overall electron-deficient nature of the pyridine ring, makes the molecule highly susceptible to nucleophilic aromatic substitution.[1] This reactivity makes it a valuable precursor for synthesizing disubstituted pyridine derivatives.[1]

Experimental Protocol: General SNAr Reaction

This protocol provides a general methodology for reacting this compound with a nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., sodium methoxide, aniline)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions.

Procedure:

-

Reaction Setup: To a dry, inert gas-flushed flask, add this compound (1.0 eq.) and the anhydrous solvent.

-

Nucleophile Addition: Add the nucleophile (1.0-1.2 eq.) to the solution. If the nucleophile is a salt (e.g., sodium methoxide), it can be added directly. If it is a neutral species (e.g., an amine), a non-nucleophilic base (e.g., K₂CO₃, NaH) may be required.

-

Reaction Conditions: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80-120°C), monitoring its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization: SNAr Mechanism

Caption: Generalized mechanism of SNAr on this compound.

Applications in Drug Development and Agrochemicals

The 3,5-dichloropyridine scaffold is a "privileged structure" in medicinal chemistry and agrochemical science, serving as a core component in numerous biologically active molecules. Its utility stems from its role as a versatile intermediate that allows for the introduction of various functional groups to modulate biological activity.

-

Medicinal Chemistry: Derivatives of 3,5-dichloropyridine have been investigated as potent therapeutic agents. For example, they are key components in the development of P2X7 receptor antagonists for treating inflammatory conditions. The P2X7 receptor is an ATP-gated ion channel involved in inflammatory responses, and its blockade can prevent the release of pro-inflammatory cytokines like IL-1β. Structure-activity relationship (SAR) studies have shown that the 3,5-dichloro substitution pattern is often critical for high antagonistic activity.

-

Agrochemicals: Chlorinated pyridines are integral to modern agrochemicals, forming the backbone of many successful fungicides, herbicides, and insecticides. The chlorine atoms enhance the biological activity and metabolic stability of these compounds. While direct applications of the N-oxide are less common, it serves as a crucial intermediate to access functionalized pyridines used in agrochemical synthesis.

Mandatory Visualization: P2X7 Signaling Pathway

References

Computational Modeling of 3,5-Dichloropyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling of 3,5-Dichloropyridine 1-oxide, a versatile heterocyclic building block crucial in medicinal chemistry and materials science. This document outlines the theoretical framework and computational methodologies for in-depth analysis of its molecular structure, spectroscopic properties, and electronic characteristics. By leveraging Density Functional Theory (DFT), we explore its vibrational modes (FT-IR and FT-Raman), NMR chemical shifts, and electronic behavior through Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analyses. This guide also presents detailed experimental protocols for its synthesis and characterization, offering a holistic resource for researchers.

Introduction

This compound is a key intermediate in the synthesis of complex, disubstituted pyridine derivatives.[1] Its reactivity is governed by the electron-deficient pyridine ring and the activated N-oxide moiety, making it a valuable precursor for nucleophilic aromatic substitution reactions.[1] Computational modeling provides profound insights into its molecular geometry, electronic structure, and reactivity, which are essential for designing novel synthetic pathways and developing new functional molecules. Density Functional Theory (DFT) has proven to be a robust method for accurately predicting the properties of such organic compounds.[2]

Molecular Structure and Synthesis

The molecular structure of this compound is characterized by a planar pyridine N-oxide ring with chloro substituents at the 3 and 5 positions. The molecule possesses C2v symmetry, which simplifies its spectroscopic signatures.[1]

Synthesis

The primary industrial-scale synthesis of this compound involves the oxidation of 3,5-dichloropyridine.[1]

Experimental Protocol: Oxidation of 3,5-Dichloropyridine

Method 1: Using Hydrogen Peroxide

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dichloropyridine in glacial acetic acid.

-

Oxidation: Add a 30% aqueous solution of hydrogen peroxide to the mixture.

-

Heating: Heat the reaction mixture to 70°C and maintain this temperature with stirring for several hours.

-

Neutralization: After the reaction is complete, cool the mixture and neutralize it with a dilute solution of sodium hydroxide.

-

Workup: Destroy any remaining peroxides by adding sodium metabisulfite.

-

Extraction: Extract the product into an organic solvent such as dichloromethane (DCM).

-

Purification: Dry the organic layer over magnesium sulfate (MgSO4), filter, and evaporate the solvent. The crude product can be further purified by recrystallization.[1]

Method 2: Using meta-Chloroperbenzoic Acid (m-CPBA)

-

Reaction Setup: Dissolve 3,5-dichloropyridine in a suitable solvent like dichloromethane (DCM) in a reaction vessel.

-

Oxidation: Add m-CPBA to the solution portion-wise while stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Extraction and Purification: Separate the organic layer, dry it over a suitable drying agent, and remove the solvent under reduced pressure to obtain the product. This method has been reported to achieve yields as high as 96.4%.[1]

Computational Methodology

The computational analysis of this compound is typically performed using DFT calculations with a functional such as B3LYP and a basis set like 6-311++G(d,p).[2]

Computational Protocol: DFT Calculations

-

Geometry Optimization: The initial step involves optimizing the molecular geometry to find the ground-state energy minimum on the potential energy surface.[2]

-

Vibrational Analysis: Following optimization, a vibrational frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). This also provides theoretical FT-IR and FT-Raman spectra.[2]

-

Electronic Properties: With the optimized geometry, various electronic properties are calculated:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are determined.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electrostatic potential on the electron density surface.[2]

-

NMR Spectra: Theoretical ¹H and ¹³C NMR chemical shifts are calculated.

-

Caption: Computational workflow for this compound.

Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming the molecular structure. The characteristic N-O stretching vibration for pyridine N-oxides typically appears in the 1250 cm⁻¹ to 1300 cm⁻¹ region of the IR spectrum.[1] DFT calculations are instrumental in assigning the observed vibrational modes.[1]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-O Stretch | 1250 - 1300 | Strong absorption, characteristic of N-oxide |

| C-Cl Stretch | Varies | Dependent on the overall vibrational coupling |

| Ring Stretching | Varies | Multiple bands corresponding to pyridine ring vibrations |

| C-H Bending | Varies | In-plane and out-of-plane bending modes |

Note: The exact wavenumbers require specific experimental data or high-level computational results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the C2v symmetry of the molecule, the NMR spectra of this compound are simplified.[1] There are three distinct proton environments (H-2/H-6 and H-4) and three unique carbon environments (C-2/C-6, C-3/C-5, and C-4).[1] The N-oxide group influences the electronic environment, typically deshielding the alpha protons (H-2/H-6) and shielding the gamma proton (H-4) compared to the parent pyridine.[1]

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | H-2, H-6 | ~8.1 - 8.3 | Singlet |

| ¹H | H-4 | ~7.2 - 7.4 | Singlet |

| ¹³C | C-2, C-6 | ~139 - 141 | - |

| ¹³C | C-3, C-5 | Varies | - |

| ¹³C | C-4 | ~124 - 126 | - |

Note: These are estimated values based on related compounds.[1] Experimental values may vary depending on the solvent.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key to understanding chemical reactivity.[2] The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and electronic excitation properties.[2] A smaller energy gap generally implies higher reactivity.

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

| Parameter | Significance |

| HOMO Energy | Related to the electron-donating ability of the molecule. |

| LUMO Energy | Related to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Indicates chemical stability and reactivity. |

Note: Specific energy values for this compound require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions susceptible to nucleophilic and electrophilic attack.[2] For this compound, the region around the oxygen atom of the N-oxide group is expected to have a high negative potential, making it a likely site for electrophilic attack. The regions around the hydrogen atoms and the carbon atoms attached to the chlorine atoms are expected to have a positive potential.

Nonlinear Optical (NLO) Properties

Conclusion

The computational modeling of this compound provides invaluable insights into its structural, spectroscopic, and electronic properties. This technical guide has outlined the standard computational workflows and expected outcomes from such studies. The integration of theoretical calculations with experimental data is crucial for a comprehensive understanding of this important molecule, facilitating its application in drug discovery and materials science. Future dedicated computational studies are encouraged to provide more precise quantitative data for this compound.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 3,5-Dichloropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key methodologies for the preparation of 3,5-Dichloropyridine 1-oxide. This versatile halogenated heterocyclic building block is of significant interest in medicinal chemistry and drug development due to its unique electronic properties and reactivity. This document details the evolution of its synthesis from the foundational work on pyridine N-oxides to modern, efficient protocols. It includes structured data on reaction conditions and yields, detailed experimental procedures for key synthetic transformations, and visualizations of reaction pathways to facilitate a deeper understanding for researchers and professionals in the field of chemical synthesis.

Introduction and Historical Context

This compound is a valuable intermediate in organic synthesis, primarily utilized for its activated pyridine ring system, which enhances its reactivity towards nucleophilic aromatic substitution (SNAr).[1] This property makes it a preferred precursor for the synthesis of complex, disubstituted pyridine derivatives that are otherwise difficult to access.[1]

The journey to the synthesis of this compound is rooted in the broader history of pyridine N-oxides. The first synthesis of a pyridine N-oxide was reported by the German chemist Jakob Meisenheimer in 1926, who successfully oxidized pyridine using peroxybenzoic acid.[2][3] This discovery opened a new chapter in heterocyclic chemistry, as the N-oxide functionality was found to significantly alter the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack.[3] Following Meisenheimer's pioneering work, further advancements in the synthesis of pyridine N-oxides were made by researchers such as Ochiai, who explored the use of various oxidizing agents.

Synthetic Methodologies

The industrial and laboratory-scale synthesis of this compound revolves around the direct oxidation of 3,5-dichloropyridine.[1] The selection of the oxidizing agent is critical for achieving high yields and purity.[1] The most commonly employed oxidants are peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of a carboxylic acid like acetic acid to form peracetic acid in situ.[1]

Oxidation with meta-Chloroperbenzoic Acid (m-CPBA)

Oxidation with m-CPBA is a highly efficient method for the N-oxidation of pyridines, often providing high yields.[1] The reaction is typically carried out in a chlorinated solvent such as dichloromethane. A reported advantage of this method is a yield as high as 96.4%.[1]

Oxidation with Hydrogen Peroxide in Acetic Acid

The use of hydrogen peroxide in acetic acid is a common and cost-effective method for the N-oxidation of pyridines.[1] This mixture generates peracetic acid in situ, which then acts as the oxidizing agent. A documented laboratory-scale synthesis involves treating 3,5-dichloropyridine with 30% aqueous hydrogen peroxide in acetic acid at a controlled temperature of 70°C.[1]

Oxidation with Peracetic Acid

Pre-formed peracetic acid can also be used directly for the N-oxidation of 3,5-dichloropyridine. This method offers a straightforward approach, though handling of concentrated peracetic acid requires caution due to its potential instability.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound using different methodologies.

Table 1: Physicochemical Properties of 3,5-Dichloropyridine and this compound

| Property | 3,5-Dichloropyridine (Starting Material) | This compound (Product) | Reference(s) |

| Molecular Formula | C₅H₃Cl₂N | C₅H₃Cl₂NO | [4][5] |

| Molecular Weight | 147.99 g/mol | 163.99 g/mol | [4][5] |

| Appearance | White to light yellow crystalline solid | Colorless to pale yellow solid | [6][7] |

| Melting Point | 65-67 °C | 110-113 °C | [4][8] |

Table 2: Comparative Data of Synthetic Routes to this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| m-Chloroperbenzoic Acid (m-CPBA) | Dichloromethane | 20-25 | 24 h | up to 96.4 | [1] |

| 30% Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70 | Not Specified | Not Specified | [1] |

| Peracetic Acid | Acetic Acid / Chloroform | 50 | 24 h | 71 (for difluoro analog) | [8] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using the key methods described.

Protocol 1: Synthesis of this compound using m-CPBA

Materials:

-

3,5-Dichloropyridine

-

meta-Chloroperbenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-Dichloropyridine (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add m-CPBA (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C to precipitate the byproduct, m-chlorobenzoic acid.

-

Filter the mixture and wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DCM/hexane).

Protocol 2: Synthesis of this compound using Hydrogen Peroxide and Acetic Acid

Materials:

-

3,5-Dichloropyridine